5''-O-Acetyljuglanin
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Overview
Description
5’‘-O-Acetyljuglanin is an organic compound with the chemical formula C22H20O11. It is a natural product found in certain plants, such as Rodgersia podophylla. This compound is a derivative of juglanin, which is a flavonoid glycoside. 5’'-O-Acetyljuglanin is known for its potential pharmacological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘-O-Acetyljuglanin typically involves the acetylation of juglanin. Juglanin can be isolated from natural sources or synthesized through various chemical reactions. The acetylation process involves the reaction of juglanin with acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction yields 5’'-O-Acetyljuglanin along with acetic acid as a byproduct .
Industrial Production Methods
Industrial production of 5’'-O-Acetyljuglanin follows similar synthetic routes but on a larger scale. The process involves the extraction of juglanin from plant sources, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5’'-O-Acetyljuglanin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis of 5’'-O-Acetyljuglanin results in the formation of juglanin and acetic acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Hydrolysis: Enzymes such as esterases are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Juglanin and acetic acid.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Reduced forms of 5’'-O-Acetyljuglanin with modified functional groups.
Scientific Research Applications
5’'-O-Acetyljuglanin has several scientific research applications, including:
Chemistry: Used as a reagent to study the pharmacological activity and antioxidant properties of natural products.
Biology: Investigated for its potential anti-inflammatory and antioxidant effects in biological systems.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5’'-O-Acetyljuglanin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Targets include enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
5’'-O-Acetyljuglanin is structurally similar to other flavonoid glycosides, such as:
Juglanin: The parent compound from which 5’'-O-Acetyljuglanin is derived.
2’'-O-Coumaroyljuglanin: Another derivative of juglanin with a coumaroyl group instead of an acetyl group.
Kaempferol 3-O-arabinoside: A flavonoid glycoside with similar bioactive properties.
Uniqueness
5’'-O-Acetyljuglanin is unique due to its specific acetylation, which may enhance its bioavailability and pharmacological activities compared to its parent compound, juglanin .
Properties
IUPAC Name |
[5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBZTOWOCGDQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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